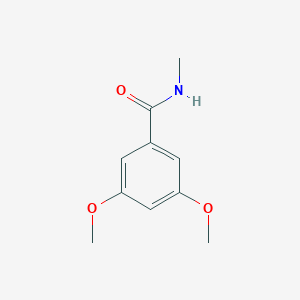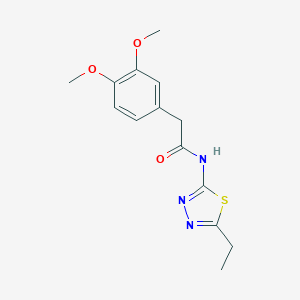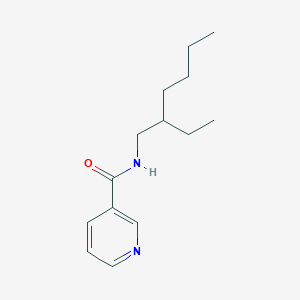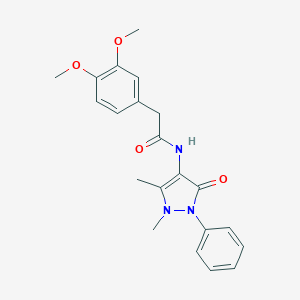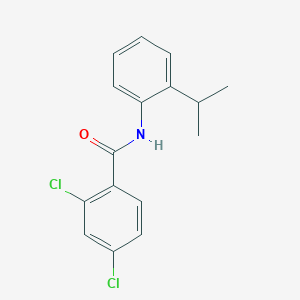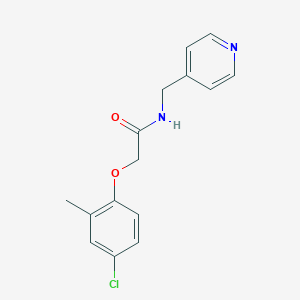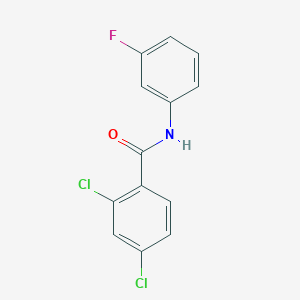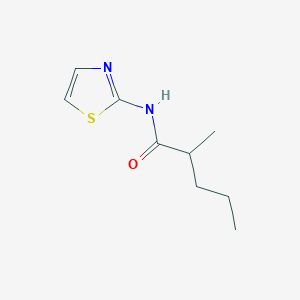![molecular formula C16H17N3O2 B270785 (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, also known as MBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with various cellular targets, including proteins and enzymes. This compound has been found to inhibit the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of caspase-dependent pathways. In addition, this compound has been found to inhibit the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of bacterial and fungal growth. In addition, this compound has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One of the main advantages of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its simple and efficient synthesis method. In addition, this compound has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for the scientific research of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide. One of the potential applications of this compound is in cancer treatment, where it can be used as a potential chemotherapeutic agent. In addition, this compound can be further studied for its antimicrobial activity, with the aim of developing new antimicrobial therapies. Furthermore, the anti-inflammatory properties of this compound can be explored for the development of new anti-inflammatory drugs.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The simple and efficient synthesis method of this compound, along with its promising results in various scientific research applications, makes it a potential candidate for further studies. The future directions of this compound include cancer treatment, antimicrobial activity, and anti-inflammatory properties, among others.
合成法
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-methylbenzyl alcohol and 2-hydrazinobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory properties. In cancer treatment, this compound has been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins, leading to the activation of caspase-dependent pathways. In addition, this compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Furthermore, this compound has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-7-13(8-6-12)11-21-15-4-2-3-14(9-15)10-18-19-16(17)20/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+ |
InChIキー |
ZCXDPNORBGYGSR-VCHYOVAHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



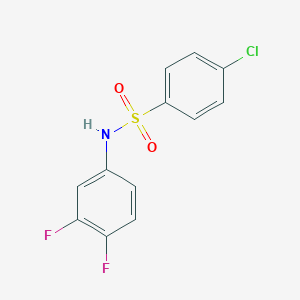
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
